molecular formula C11H6Br2O3 B11808079 5-(2,4-Dibromophenoxy)furan-2-carbaldehyde

5-(2,4-Dibromophenoxy)furan-2-carbaldehyde

Cat. No.: B11808079
M. Wt: 345.97 g/mol
InChI Key: KUBWNLVAAZXVSO-UHFFFAOYSA-N
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Description

5-(2,4-Dibromophenoxy)furan-2-carbaldehyde is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a 2,4-dibromophenoxy group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dibromophenoxy)furan-2-carbaldehyde can be achieved through a multi-step process. One common method involves the reaction of 2,4-dibromophenol with furan-2-carbaldehyde under specific conditions. The reaction typically requires the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dibromophenoxy)furan-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(2,4-Dibromophenoxy)furan-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2,4-Dibromophenoxy)furan-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. Additionally, the bromine atoms may participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H6Br2O3

Molecular Weight

345.97 g/mol

IUPAC Name

5-(2,4-dibromophenoxy)furan-2-carbaldehyde

InChI

InChI=1S/C11H6Br2O3/c12-7-1-3-10(9(13)5-7)16-11-4-2-8(6-14)15-11/h1-6H

InChI Key

KUBWNLVAAZXVSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Br)OC2=CC=C(O2)C=O

Origin of Product

United States

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